DL-[1,2-13C2]glyceraldehyde
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Overview
Description
DL-[1,2-13C2]glyceraldehyde is a labeled form of glyceraldehyde, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is a simple monosaccharide and serves as an important biochemical tool in various research fields. Its molecular formula is C3H6O3, and it has a molecular weight of 92.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-[1,2-13C2]glyceraldehyde can be synthesized through the oxidation of an equimolar mixture of D-fructose and L-sorbose using lead tetraacetate in acetic acid. The reaction yields a formic acid-glycolic acid diester of glyceraldehyde, which is then hydrolyzed with dilute acid to obtain the final product .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of isotopically labeled precursors and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions.
Chemical Reactions Analysis
Types of Reactions: DL-[1,2-13C2]glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form glycerol.
Condensation: It can participate in aldol condensation reactions to form larger sugar molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Condensation: Aldol condensation typically requires a base such as sodium hydroxide.
Major Products:
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: Larger aldose sugars.
Scientific Research Applications
DL-[1,2-13C2]glyceraldehyde is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic flux analysis to understand cellular processes.
Medicine: Utilized in research on carbohydrate metabolism and related disorders.
Industry: Applied in the development of labeled compounds for various industrial processes
Mechanism of Action
The mechanism of action of DL-[1,2-13C2]glyceraldehyde involves its participation in metabolic pathways such as glycolysis and the pentose phosphate pathway. It serves as an intermediate in these pathways, facilitating the conversion of glucose to pyruvate and the generation of reducing equivalents . The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and study the dynamics of these pathways in detail .
Comparison with Similar Compounds
DL-glyceraldehyde: The non-labeled form of glyceraldehyde.
D-glyceraldehyde: The D-isomer of glyceraldehyde.
L-glyceraldehyde: The L-isomer of glyceraldehyde.
Uniqueness: DL-[1,2-13C2]glyceraldehyde is unique due to its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes. This labeling distinguishes it from other similar compounds and enhances its utility in research applications .
Biological Activity
DL-[1,2-13C2]glyceraldehyde is a stable isotope-labeled form of glyceraldehyde that has garnered interest in metabolic research due to its role as a tracer in various biochemical pathways. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in research, and implications for understanding cellular metabolism.
Overview of Glyceraldehyde and Its Isotopes
Glyceraldehyde is a three-carbon sugar that plays a crucial role in glycolysis and the pentose phosphate pathway (PPP). The introduction of stable isotopes like carbon-13 allows researchers to trace metabolic pathways and study the dynamics of carbohydrate metabolism. This compound specifically allows for the observation of how carbon atoms are rearranged during metabolic processes.
Glycolysis
Glycolysis is the primary pathway through which glucose is metabolized to produce energy. This compound can be converted into glyceraldehyde-3-phosphate (G3P), an essential intermediate in glycolysis. The conversion involves the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which catalyzes the oxidation and phosphorylation of G3P. Research has shown that GAPDH activity can be influenced by post-translational modifications, such as acetylation, which enhances its catalytic efficiency .
Pentose Phosphate Pathway (PPP)
The PPP is critical for generating NADPH and ribose-5-phosphate, necessary for nucleotide synthesis and maintaining cellular redox balance. This compound's role in this pathway has been elucidated through studies utilizing NMR spectroscopy to track isotopomer formation. The incorporation of labeled glyceraldehyde into the PPP generates distinct isotopomers that can be analyzed to assess pathway activity under various physiological conditions .
Case Studies and Research Findings
Several studies have utilized this compound to explore its biological activity:
- Metabolic Flux Analysis : A study demonstrated that administering this compound in animal models allowed researchers to trace metabolic flux through glycolysis and the PPP. The resulting isotopomer distribution provided insights into how different tissues utilize carbohydrates under fed versus fasting states .
- Cancer Metabolism : Research has indicated that tumor cells exhibit altered metabolism characterized by increased glycolytic flux even in aerobic conditions. By using this compound as a tracer, scientists were able to observe enhanced GAPDH activity linked to tumor growth and proliferation .
- Nutritional Studies : In studies focused on dietary impacts on metabolism, this compound has been employed to evaluate how different diets influence glucose metabolism and the PPP in liver and muscle tissues .
Data Tables
The following table summarizes key findings from studies involving this compound:
Study Focus | Key Findings | Methodology |
---|---|---|
Metabolic Flux | Traced pathways through glycolysis and PPP | NMR Spectroscopy |
Cancer Metabolism | Increased GAPDH activity correlates with tumor growth | Enzyme Activity Assays |
Nutritional Impact | Dietary changes affect glucose metabolism dynamics | Animal Model Studies |
Properties
IUPAC Name |
2,3-dihydroxy(1,2-13C2)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ZKDXJZICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH]([13CH]=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.063 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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